molecular formula C12H12O4 B14507842 2-(2-Hydroxyphenoxy)cyclopent-1-ene-1-carboxylic acid CAS No. 62898-36-6

2-(2-Hydroxyphenoxy)cyclopent-1-ene-1-carboxylic acid

Cat. No.: B14507842
CAS No.: 62898-36-6
M. Wt: 220.22 g/mol
InChI Key: MHAXKJMXRLQUSZ-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenoxy)cyclopent-1-ene-1-carboxylic acid is an organic compound characterized by a cyclopentene ring substituted with a hydroxyphenoxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenoxy)cyclopent-1-ene-1-carboxylic acid typically involves the reaction of 2-hydroxyphenol with cyclopent-1-ene-1-carboxylic acid under specific conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenoxy)cyclopent-1-ene-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols .

Scientific Research Applications

2-(2-Hydroxyphenoxy)cyclopent-1-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Research may explore its potential therapeutic applications, including drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenoxy)cyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenoxy group may interact with enzymes or receptors, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Hydroxyphenoxy)cyclopent-1-ene-1-carboxylic acid is unique due to the presence of both the hydroxyphenoxy group and the cyclopentene ring, which confer distinct chemical and biological properties.

Properties

CAS No.

62898-36-6

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

2-(2-hydroxyphenoxy)cyclopentene-1-carboxylic acid

InChI

InChI=1S/C12H12O4/c13-9-5-1-2-6-11(9)16-10-7-3-4-8(10)12(14)15/h1-2,5-6,13H,3-4,7H2,(H,14,15)

InChI Key

MHAXKJMXRLQUSZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C1)OC2=CC=CC=C2O)C(=O)O

Origin of Product

United States

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